2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol is an organic compound with the molecular formula C11H14Cl2O2 and a molecular weight of 249.13 g/mol . This compound is characterized by the presence of two chlorine atoms and an isopropoxy group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol typically involves the reaction of 3-isopropoxybenzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate dichloromethyl compound, which is then reduced to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(3-chloro-2-isopropoxyphenyl)ethanol
- 2,2-Dichloro-1-(2-fluoro-3-isopropoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol is unique due to its specific structural features, such as the presence of the isopropoxy group and the dichloro substitution pattern. These characteristics may confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H14Cl2O2 |
---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,10-11,14H,1-2H3 |
InChI Key |
GXRLRWVMGNPSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C(Cl)Cl)O |
Origin of Product |
United States |
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